Compound Description: AT-312 is a novel small-molecule agonist of the nociceptin receptor (NOP). In vitro studies showed that it is a high-affinity, selective NOP full agonist with significant selectivity over mu and kappa opioid receptors []. In vivo, AT-312 effectively reduced and abolished ethanol-induced conditioned place preference (CPP) in mice, suggesting potential for treating alcohol addiction [].
Diphenyl(piperidin-4-yl)methanol
Compound Description: This compound serves as a versatile building block for various antimicrobial agents []. Its structure allows for the introduction of different substituents, leading to a range of derivatives with varying potencies and activities.
Compound Description: This compound, synthesized from diphenyl(piperidin-4-yl)methanol and p-toluenesulfonyl chloride, was characterized by spectroscopic techniques and X-ray crystallography []. It crystallizes in the monoclinic crystal system and exhibits both inter- and intramolecular hydrogen bonds [].
Compound Description: This compound, synthesized from Diphenyl(piperidin-4-yl)methanol and 3,5-dimethyl-2,3-dihydro-isoxazole-4-sulfonyl chloride, was characterized by spectroscopic techniques and X-ray crystallography []. It crystallizes in the monoclinic crystal system and exhibits both inter- and intramolecular hydrogen bonds [].
Compound Description: This compound, synthesized via a multi-step pathway, contains a substituted pyrrolo[1,2-a]quinoxaline moiety and exhibits promising cytotoxic potential against several human leukemia cell lines [].
Compound Description: JNJ-26131300 is a CCR2 antagonist synthesized using multiple deuterium-labeled intermediates []. It involves the condensation of indole and subsequent catalytic hydrogenation to incorporate the desired deuterium labels [].
Compound Description: This compound is a mefloquine analog synthesized from 4-bromo-7-trifluoromethylquinoline and N-(hex-5-enyl)phthalimide []. It showed promising antimalarial activity against the K-1 isolate of Plasmodium falciparum with an IC50 of 99 nM [].
Compound Description: Synthesized through a route similar to compound 1, this compound also targets the treatment of malaria []. Its structure differs from compound 1 by replacing the 7′-trifluoromethylquinolin-4′-yl group with a 7-bromo-1,5-naphthyridin-4-yl group [].
Compound Description: This compound served as a key structural motif in a study aimed at developing NLRP3 inflammasome inhibitors []. Its structure was combined with elements from another NLRP3 inhibitor, INF39, resulting in a series of novel benzo[d]imidazole-2-one derivatives with varying NLRP3 inhibitory activities [].
Relevance: Although structurally distinct from [4-(Phenylamino)piperidin-4-yl]methanol, this compound shares the core piperidine ring system. The research highlighted its potential as a scaffold for developing novel therapeutics [], indicating that modifications on the piperidine ring, as seen in [4-(Phenylamino)piperidin-4-yl]methanol, could also lead to valuable pharmacological properties.
Compound Description: Synthesized from [piperidin-4-yl]-diphenyl-methanol and p-chlorobenzene sulfonylchloride, this compound's structure was confirmed by X-ray crystallographic studies [].
Compound Description: This compound, another derivative of [piperidin-4-yl]-diphenyl-methanol, was synthesized by reacting it with 2-nitro benzene sulfonylchloride []. Its structure was confirmed using spectroscopic techniques and X-ray crystallography [].
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide
Compound Description: Derivatives of this compound were identified as potent inhibitors of adenylyl cyclase in Giardia lamblia []. It was discovered through a study utilizing a homology model of G. lamblia's nucleotidyl cyclase 1 (gNC1) [].
4-piperidin-4-yl-triazole
Compound Description: This scaffold served as the basis for designing and synthesizing a series of novel hydroxamic acid-based histone deacetylase inhibitors [, ]. Many of these derivatives exhibited excellent inhibitory activities against various histone deacetylases [, ].
(Piperidin-4-yl)pyrido[3,2-d]pyrimidine
Compound Description: This scaffold was used to develop BAY-885, a potent and highly selective inhibitor of the kinase ERK5 []. BAY-885 was identified through high-throughput screening and subsequent structure-based optimization [].
Compound Description: NMS-P118 is a potent, orally bioavailable, and highly selective PARP-1 inhibitor discovered through high-throughput screening and SAR optimization []. It demonstrated significant efficacy in vivo, both as a single agent and in combination with Temozolomide [].
Compound Description: Acrylfentanyl is a novel synthetic opioid identified in seized material []. It is structurally similar to fentanyl and poses a serious risk of fatal intoxication [].
Compound Description: Designed based on a known cholinesterase and monoamine oxidase dual inhibitor (ASS234), MBA236 demonstrated potent inhibitory activity against both cholinesterases and monoamine oxidases [].
2-(piperidin-4-yl)-1H-benzo[d]imidazole
Compound Description: This scaffold served as the foundation for developing a series of novel anti-inflammatory agents []. These derivatives exhibited significant inhibitory activity against NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages [].
Compound Description: Identified through high-throughput screening, NDS-41119 significantly inhibited EGFR signaling in human lung cancer cells []. It effectively attenuated EGF-induced cell proliferation and migration and showed potential against the T790M EGFR mutation [].
4-benzoylpiperidine
Compound Description: This scaffold, along with 3-(piperidin-4-yl)benzo[d]isoxazole, was investigated for developing novel GlyT1 inhibitors for treating schizophrenia []. Derivatives exhibited good selectivity over other receptors and showed promising results in behavioral tests in mice [].
3-(piperidin-4-yl)benzo[d]isoxazole
Compound Description: Similar to 4-benzoylpiperidine, this scaffold was also explored for its potential in developing novel GlyT1 inhibitors for treating schizophrenia []. Derivatives demonstrated high selectivity and potency as GlyT1 inhibitors and showed promising results in behavioral tests in mice [].
Compound Description: This compound acts as an upregulator of the low-density lipoprotein (LDL) receptor []. A practical and efficient synthesis for this compound was developed, involving the alkylation of 4-aminopyridine and subsequent reduction and amidation reactions [].
Compound Description: This compound is a key intermediate in the synthesis of Iloperidone, an atypical antipsychotic medication []. A high-performance reverse phase liquid chromatographic method was developed to quantify this compound and other related substances in both bulk drug substance and formulated products [].
1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone
Compound Description: This compound is another key intermediate in the synthesis of Iloperidone, alongside 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride []. Like the previous compound, a high-performance reverse phase liquid chromatographic method was also developed to quantify this compound in both bulk and dosage forms of Iloperidone [].
Compound Description: This compound displayed significant fungicidal and antiviral activities against the tobacco mosaic virus []. It features a complex structure containing bromine and chlorine atoms, a pyrazole ring, a thiazole ring, and a piperidine ring.
(5-methyl-1-(4-X-arylamino)-1H-1,2,3-triazol-4-yl)methanol derivatives (X = H, F and Cl)
Compound Description: This series of compounds was designed to study the influence of halogens on supramolecular aggregation through C–X⋯π interactions []. They all share a (5-methyl-1H-1,2,3-triazol-4-yl)methanol core, with variations in the para-substituent of the arylamino group at the N1 position of the triazole ring.
Compound Description: This series of compounds was designed and synthesized as potential antimicrobial agents []. They all share a 7-nitro-1-(piperidin-4-yl)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline core, with variations in the sulphonamide substituent.
5-(Piperidin-4-yl)-3-hydroxypyrazole
Compound Description: This scaffold was used to design and synthesize a series of analogues of the partial GABAA receptor agonists 4-PIOL and 4-PHP []. These analogues exhibited varying degrees of antagonistic activity at the GABAA receptor, providing insights into the structural requirements for binding and modulating this important drug target.
2,4-difluorophenyl(piperidin-4-yl)methanone oxime
Compound Description: This compound served as a key intermediate in the synthesis of several novel oxime derivatives, which were evaluated for their in vitro antimicrobial activity [].
Compound Description: LDK378 is a novel, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor. It demonstrated significant in vivo efficacy in rat xenograft models and is currently undergoing phase 1 and phase 2 clinical trials for ALK-positive cancers [].
Compound Description: Vacquinol-1 is a promising therapeutic candidate for glioblastoma, inducing cell death through catastrophic vacuolization []. It exists as a mixture of four stereoisomers due to two adjacent stereogenic centers, and recent studies have focused on isolating and characterizing each isomer to understand their stereospecific pharmacokinetic and pharmacodynamic properties [].
4-aryl/alkyl-1-(piperidin-4-yl)-carbonylthiosemicarbazides and 4-benzoylthiosemicarbazides
Compound Description: These two series of thiosemicarbazide derivatives were synthesized and evaluated for their cytotoxicity and topoisomerase I/II inhibitory activity []. 4-Benzoylthiosemicarbazides displayed promising cytotoxicity against breast cancer cell lines and potent topoisomerase II inhibitory activity [].
Compound Description: SR 16435 is a novel mixed NOP/μ-opioid receptor partial agonist with high binding affinity for both receptors []. It exhibits antinociceptive properties, likely mediated through μ-opioid receptors, and shows reduced tolerance development compared to morphine [].
Compound Description: This series of compounds was designed and synthesized as GlyT1 inhibitors []. They exhibit in vivo efficacy, showcasing their potential as therapeutic agents for schizophrenia.
Compound Description: These derivatives were synthesized from commercially available 1,2-phenylenediamine and demonstrated potent antimicrobial activity against various Gram-positive and Gram-negative bacteria [].
4-(Piperidin-4-yl)-1-hydroxypyrazoles 3- or 5-imidazolyl substituted
Compound Description: This series of compounds was designed, synthesized, and characterized as potential GABA-A receptor antagonists. They exhibit nanomolar binding affinities at native rat GABA-A receptors, highlighting their potential as tools for studying this receptor family and developing novel therapeutics [].
Compound Description: This series of compounds demonstrated valuable antitubercular properties, inhibiting the growth of both actively replicating and non-replicating persistent Mycobacterium tuberculosis strains [].
Compound Description: L-372,662 is a potent and orally bioavailable oxytocin antagonist []. It displays high selectivity for the oxytocin receptor over arginine vasopressin receptors and has good aqueous solubility, making it a promising candidate for various therapeutic applications [].
Overview
[4-(Phenylamino)piperidin-4-yl]methanol is an organic compound with the molecular formula C12H18N2O. This compound is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. It features a phenylamino group attached to the piperidine ring, making it a significant intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is also known for its potential pharmacological activities, which are currently under investigation in various biological contexts.
Source and Classification
[4-(Phenylamino)piperidin-4-yl]methanol is classified as an amine due to the presence of the amino group and falls under the category of piperidine derivatives. Its synthesis and applications are primarily explored in organic chemistry and medicinal chemistry, where it serves as a precursor for more complex molecules.
Synthesis Analysis
Methods and Technical Details
The synthesis of [4-(Phenylamino)piperidin-4-yl]methanol can be achieved through several methods:
Reductive Amination: This method involves the reaction of 4-piperidone with aniline. A reducing agent such as sodium borohydride or hydrogen gas is typically employed in the presence of a catalyst like palladium on carbon. The reaction conditions can be optimized for yield and purity.
Hydrogenation: Another approach involves hydrogenating 4-(phenylamino)piperidine-4-carboxylic acid or its derivatives. This process requires high pressure and temperature, along with a hydrogenation catalyst such as platinum or palladium.
Industrial Production: In industrial settings, large-scale reductive amination processes are often utilized, incorporating continuous flow reactors and advanced purification techniques like crystallization or chromatography to achieve high yields.
Chemical Reactions Analysis
Reactions and Technical Details
[4-(Phenylamino)piperidin-4-yl]methanol can participate in various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can also undergo reduction to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: The compound may react with halogenating agents or nucleophiles (amines or thiols) to form various substituted piperidine derivatives.
Mechanism of Action
The mechanism of action for [4-(Phenylamino)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes within biological systems. The phenylamino group facilitates hydrogen bonding and π-π interactions, while the piperidine ring contributes to structural stability. These interactions can modulate the activity of target proteins, potentially leading to various pharmacological effects, particularly in central nervous system disorders.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical properties of [4-(Phenylamino)piperidin-4-yl]methanol include:
Appearance: Typically exists as a solid or liquid depending on purity.
Solubility: Generally soluble in polar solvents such as methanol and ethanol.
Chemical properties include:
Reactivity: Reacts with oxidizing agents, reducing agents, and nucleophiles.
Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.
Relevant data may vary based on specific synthesis methods and purity levels.
Applications
Scientific Uses
[4-(Phenylamino)piperidin-4-yl]methanol has several applications in scientific research:
Intermediate in Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development where it is utilized for creating new therapeutic agents targeting central nervous system disorders.
Pharmacological Research: The compound is studied for its potential pharmacological properties, including its activity as a ligand for various biological targets, which could lead to novel drug discoveries.
Material Science: There are ongoing explorations into its use for developing new materials with specific chemical properties that may have industrial applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.